2-Chloro-4-cyanobenzyl alcohol
Overview
Description
2-Chloro-4-cyanobenzyl alcohol is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-4-cyanobenzyl alcohol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its biological activities are linked to its structural features, which include a chloro and a cyano group attached to a benzyl alcohol moiety. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
This compound can be synthesized through various methods, often involving the alkylation of appropriate substrates. Its chemical structure can be represented as follows:
This formula indicates the presence of a chlorine atom and a cyano group, which significantly influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, studies have shown that derivatives with similar structures have potent activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | IC50 (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.03 |
4-Cyanobenzyl alcohol | Enterococcus faecalis | 0.06 |
2-Methylbenzyl alcohol | Streptococcus pyogenes | 0.12 |
Anticancer Activity
The anticancer potential of compounds containing the benzyl alcohol moiety has been explored in several studies. For instance, certain analogues have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications at the aromatic ring can enhance potency against specific cancer cell lines .
Case Study: Dipeptidyl Peptidase IV Inhibitors
A notable case study involved the synthesis of carboxybenzyl-substituted derivatives, including those based on this compound. These compounds demonstrated strong inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes . The most potent compound exhibited an IC50 value of 0.48 nM, showcasing significant selectivity over other enzymes.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with key biological targets. The presence of electron-withdrawing groups like cyano enhances its reactivity and binding affinity to target proteins. Studies utilizing molecular modeling have provided insights into how these compounds interact at the molecular level, highlighting the importance of hydrophobic interactions and steric factors in their efficacy .
Properties
IUPAC Name |
3-chloro-4-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBKYXCUGIQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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